molecular formula C20H33NO9S2 B14734720 [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate CAS No. 4768-53-0

[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate

Cat. No.: B14734720
CAS No.: 4768-53-0
M. Wt: 495.6 g/mol
InChI Key: BPVRZXPLTAKTTE-UHFFFAOYSA-N
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Description

[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Acetylation: Introduction of acetyl groups to the precursor molecules.

    Thioether Formation: Incorporation of ethylsulfanyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the acetamido group via reaction with acetic anhydride or acetyl chloride.

Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key considerations include the selection of appropriate reactors, purification techniques, and waste management practices .

Chemical Reactions Analysis

Types of Reactions

[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to:

Comparison with Similar Compounds

[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: can be compared with other similar compounds, such as:

    [6-Acetamido-3,4,5-triacetyloxy-1,1-bis(ethylsulfanyl)hexan-2-yl] acetate: Similar structure but different positional isomers.

    [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(methylsulfanyl)hexan-2-yl] acetate: Methylsulfanyl groups instead of ethylsulfanyl groups.

These comparisons highlight the unique structural features and potential functional differences of This compound .

Properties

CAS No.

4768-53-0

Molecular Formula

C20H33NO9S2

Molecular Weight

495.6 g/mol

IUPAC Name

[1-acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate

InChI

InChI=1S/C20H33NO9S2/c1-8-31-20(32-9-2)19(30-15(7)26)18(29-14(6)25)17(28-13(5)24)16(27-12(4)23)10-21-11(3)22/h16-20H,8-10H2,1-7H3,(H,21,22)

InChI Key

BPVRZXPLTAKTTE-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(C(C(CNC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)SCC

Origin of Product

United States

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